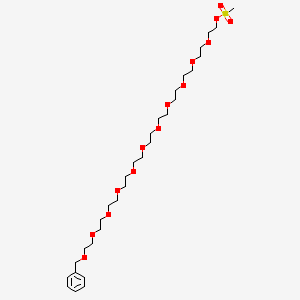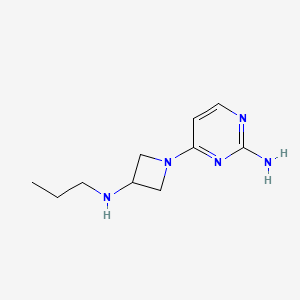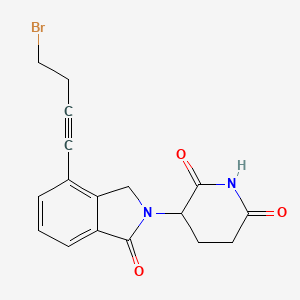
Benzyl-PEG11-MS
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl-PEG11-MS is a polyethylene glycol (PEG)-based PROTAC linker. It is used in the synthesis of a series of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to target specific proteins for degradation via the ubiquitin-proteasome system. The compound has a molecular formula of C30H54O14S and a molecular weight of 670.81 g/mol.
准备方法
Synthetic Routes and Reaction Conditions
Benzyl-PEG11-MS is synthesized through a series of chemical reactions involving polyethylene glycol and benzyl groups. The synthesis typically involves the following steps:
Activation of Polyethylene Glycol: Polyethylene glycol is activated using a suitable activating agent such as methanesulfonyl chloride.
Coupling Reaction: The activated polyethylene glycol is then coupled with benzyl alcohol under controlled conditions to form this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of polyethylene glycol are activated using methanesulfonyl chloride.
Large-Scale Coupling: The activated polyethylene glycol is then coupled with benzyl alcohol in large reactors under controlled conditions to ensure high yield and purity
化学反应分析
Types of Reactions
Benzyl-PEG11-MS undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be substituted with other nucleophiles.
Oxidation and Reduction: The benzyl group can undergo oxidation and reduction reactions under specific conditions
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Conditions typically involve mild temperatures and solvents like dichloromethane.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used
Major Products
Substitution Products: Substitution reactions yield various derivatives depending on the nucleophile used.
Oxidation and Reduction Products: Oxidation yields benzaldehyde derivatives, while reduction yields benzyl alcohol derivatives
科学研究应用
Benzyl-PEG11-MS has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs for targeted protein degradation.
Biology: Employed in studies involving protein-protein interactions and cellular signaling pathways.
Medicine: Investigated for its potential in developing targeted therapies for diseases such as cancer.
Industry: Utilized in the production of specialized chemicals and materials
作用机制
Benzyl-PEG11-MS functions as a linker in PROTACs, which are designed to target specific proteins for degradation. The mechanism involves:
Binding to Target Protein: One end of the PROTAC binds to the target protein.
Recruitment of E3 Ubiquitin Ligase: The other end binds to an E3 ubiquitin ligase.
Ubiquitination and Degradation: The target protein is ubiquitinated and subsequently degraded by the proteasome
相似化合物的比较
Similar Compounds
Benzyl-PEG4-MS: A shorter PEG linker with similar properties.
Benzyl-PEG8-MS: An intermediate-length PEG linker.
Benzyl-PEG12-MS: A longer PEG linker with similar properties
Uniqueness
Benzyl-PEG11-MS is unique due to its specific PEG length, which provides optimal flexibility and spacing for the synthesis of effective PROTACs. Its unique structure allows for efficient binding and degradation of target proteins.
属性
分子式 |
C30H54O14S |
|---|---|
分子量 |
670.8 g/mol |
IUPAC 名称 |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl methanesulfonate |
InChI |
InChI=1S/C30H54O14S/c1-45(31,32)44-28-27-42-24-23-40-20-19-38-16-15-36-12-11-34-8-7-33-9-10-35-13-14-37-17-18-39-21-22-41-25-26-43-29-30-5-3-2-4-6-30/h2-6H,7-29H2,1H3 |
InChI 键 |
HSFQECWASGNADY-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(1S,2S,4R,5R)-9-ethyl-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] 3-hydroxy-2-phenylpropanoate](/img/structure/B11930878.png)

![5-(Difluoromethyl)-3-({1-[(5-fluoro-2-oxo-1,2-dihydropyridin-3-yl)methyl]-6-oxo-4-(1,1,2,2-tetrafluoroethyl)-1,6-dihydropyrimidin-5-yl}oxy)-2-methylbenzonitrile](/img/structure/B11930888.png)
![2-(3-Amino-6-iminoxanthen-9-yl)-5-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylcarbamoyl]benzoic acid](/img/structure/B11930895.png)
![4-[(3S)-3-(2-chloro-4-methylsulfonylphenyl)-1,4-oxazepan-4-yl]-6-methylpyrimidin-2-amine](/img/structure/B11930899.png)



![Phenol, 2-[(1E)-2-(4-methoxyphenyl)ethenyl]-](/img/structure/B11930918.png)
![4-[[(1S)-2-[[(2S)-3-(1H-indol-3-yl)-2-methyl-2-[[(2S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]oxycarbonylamino]propanoyl]amino]-1-phenylethyl]amino]-4-oxobutanoate;methyl-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]azanium](/img/structure/B11930921.png)

![Phenol, 2-[(1E)-2-(4-methoxyphenyl)ethenyl]-](/img/structure/B11930951.png)


